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Compound of Interest

Compound Name: LK 204-545

Cat. No.: B15618054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR)

of analogs related to LK-204-545, a notable high-affinity and selective β1-adrenoceptor

antagonist. While specific quantitative data for a broad series of LK-204-545 analogs is

primarily detailed in specialized doctoral research, this document synthesizes the available

information on the lead compound, outlines the general SAR for this class of molecules, and

provides the experimental context for their evaluation.

Introduction to LK-204-545
LK-204-545, chemically identified as (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-

ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a highly potent

and selective antagonist for the human β1-adrenoceptor.[1] In comparative radioligand binding

studies, LK-204-545 has demonstrated significantly greater selectivity for the β1-adrenoceptor

over β2- and β3-adrenoceptors, making it a valuable research tool and a lead compound for

the development of more cardioselective beta-blockers.[1]

Research into analogs of LK-204-545 has been undertaken to further improve β1/β2-selectivity

and to better understand the ligand-receptor interactions at the β1-adrenoceptor.[2][3] This

work has led to the identification of even more highly selective compounds.[3]
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Comparative Data of Selected β-Adrenoceptor
Antagonists
While a comprehensive table of LK-204-545 analog data is not publicly available, the following

table presents the binding affinities and selectivity of the parent compound, LK-204-545, in

comparison to another known selective β1-adrenoceptor antagonist, CGP 20712A.[1] This data

is derived from radioligand binding assays using human β-adrenoceptors transfected into

Chinese Hamster Ovary (CHO) cells.[1]

Compound
β1 Affinity
(pKi)

β2 Affinity
(pKi)

β3 Affinity
(pKi)

β1/β2
Selectivity
Ratio

β1/β3
Selectivity
Ratio

LK-204-545 ~9.2 ~6.0 ~5.0 ~1800 ~17000

CGP 20712A ~9.0 ~6.2 ~5.8 ~650 ~2200

Data sourced from Baker, J. G. (2005).[1]

Structural Activity Relationship (SAR) Insights
The general SAR for aryloxypropanolamine β-blockers, the class to which LK-204-545 belongs,

is well-established. Modifications to different parts of the molecule can significantly impact

potency, selectivity, and intrinsic sympathomimetic activity.

Aromatic Ring: The nature and position of substituents on the aromatic ring are critical for

receptor affinity and selectivity. Para-substitution on the phenoxy ring is often associated with

cardioselectivity.

Propanolamine Side Chain: The ethanolamine or propanolamine side chain is a common

feature of β-adrenoceptor ligands. The hydroxyl group on the side chain is essential for high-

affinity binding to the receptor.

Amine Substituent: The substituent on the amine nitrogen plays a crucial role in determining

agonist versus antagonist activity and can also influence selectivity.
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Based on a doctoral thesis focused on LK-204-545 analogs, modifications to various motifs of

the parent structure were explored to generate new SAR data. This ultimately led to the

development of compounds with even higher β1-adrenoceptor selectivity, such as the analog 1-

(2-(3-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-2-hydroxypropyl amino)ethyl)-3-(4-

hydroxyphenyl)urea hydroformate.[2][3]

Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the canonical β1-adrenergic receptor signaling pathway. As an

antagonist, LK-204-545 and its analogs block the binding of endogenous agonists like

norepinephrine, thereby inhibiting this cascade.
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Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Antagonism.
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Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and evaluation

of novel β-adrenoceptor antagonists like the analogs of LK-204-545.
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Caption: General Experimental Workflow for SAR Studies.

Logical Relationships in SAR
This diagram illustrates the key structural components of an aryloxypropanolamine beta-

blocker and how modifications to these regions can influence its pharmacological properties.
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Caption: Key Structural Regions and Their Influence on Pharmacological Properties.

Experimental Protocols
The evaluation of LK-204-545 and its analogs typically involves radioligand binding assays and

functional assays to determine affinity, selectivity, and potency. The protocols outlined below

are based on standard methodologies for characterizing β-adrenoceptor ligands.[4]

Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of the test compounds for human β1-, β2-, and

β3-adrenoceptors.

Materials:

CHO cell lines stably expressing human β1-, β2-, or β3-adrenoceptors.

Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

Test compounds (LK-204-545 and its analogs).

Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

Non-specific binding control: Propranolol (high concentration).

96-well plates, filtration apparatus, and scintillation counter.

Procedure:

Cell Preparation: Culture the transfected CHO cells to confluence, harvest, and resuspend in

binding buffer to a desired concentration.

Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of [3H]-CGP

12177, and varying concentrations of the test compound. For total binding, no competitor is

added. For non-specific binding, a high concentration of propranolol is added.

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the competitor
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concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to

determine the IC50 and subsequently the Ki value for each compound at each receptor

subtype.

Functional Assays (cAMP Accumulation)
Objective: To determine the functional potency (IC50) of the antagonist compounds by

measuring their ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.

Materials:

CHO cell lines as described above.

Agonist: Isoprenaline (a non-selective β-adrenoceptor agonist).

Test compounds (LK-204-545 and its analogs).

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Cell stimulation buffer.

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere

overnight.

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with

varying concentrations of the test antagonist compound (or vehicle control) in the presence

of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

Agonist Stimulation: Add a fixed concentration of the agonist (isoprenaline) to stimulate

cAMP production and incubate for a further period (e.g., 30 minutes).

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration using a commercial cAMP assay kit according to the manufacturer's

instructions.
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Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist

concentration. Use a sigmoidal dose-response model to calculate the IC50 value for each

antagonist, which represents the concentration required to inhibit 50% of the maximal

agonist response.

Conclusion
LK-204-545 serves as an important lead compound for the development of highly selective β1-

adrenoceptor antagonists. The structural activity relationship for its analogs follows the general

principles for aryloxypropanolamine beta-blockers, where modifications to the aromatic ring, the

propanolamine linker, and the amine substituent are key to modulating affinity and selectivity.

While detailed quantitative data for a wide range of analogs is not broadly published, the

established experimental protocols for radioligand binding and functional cAMP assays provide

a robust framework for the characterization of such compounds. Further research in this area

holds the potential for developing next-generation cardioselective beta-blockers with improved

therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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